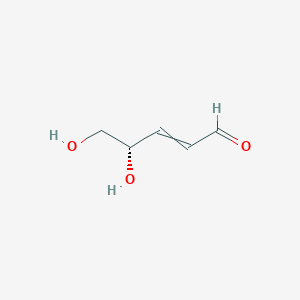

(4S)-4,5-Dihydroxypent-2-enal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67528-75-0 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(4S)-4,5-dihydroxypent-2-enal |

InChI |

InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h1-3,5,7-8H,4H2/t5-/m0/s1 |

InChI Key |

MERWVFZVBUHPAV-YFKPBYRVSA-N |

Isomeric SMILES |

C([C@H](C=CC=O)O)O |

Canonical SMILES |

C(C(C=CC=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4s 4,5 Dihydroxypent 2 Enal and Its Analogues

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with traditional chemical reactions, offering efficient and environmentally benign routes to enantiomerically pure compounds. rsc.org This approach is particularly advantageous for creating complex molecules with multiple stereocenters. polimi.it

Lipase-Catalyzed Resolutions and Asymmetric Transformations

Lipases are versatile enzymes in organic synthesis, widely used for the kinetic resolution of racemic mixtures. researchgate.net Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.

Lipase-catalyzed kinetic resolution is a key step in the synthesis of enantiomerically pure compounds that can serve as precursors to (4S)-4,5-Dihydroxypent-2-enal. For instance, the resolution of racemic secondary alcohols, which are structurally similar to the chiral center in the target molecule, is a common strategy. Amano Lipase (B570770) PS-C II has been successfully used for the kinetic resolution of a racemic alcohol, yielding the (R)-configured alcohol with an enantiomeric excess of 99.6% and the (S)-configured alcohol with an enantiomeric excess of 99.7% after hydrolysis. nih.gov

The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity. Lipase B from Candida antarctica (commonly immobilized as Novozym 435) is another highly effective biocatalyst for the enantioselective acylation of racemic alcohols. bibliotekanauki.pl Studies on the enzymatic resolution of various 4-hydroxyalk-2-enals, which are analogues of the target compound, have demonstrated that Pseudomonas fluorescens lipase can also be used effectively. bibliotekanauki.pl

The following table summarizes the performance of different lipases in the kinetic resolution of precursor alcohols.

| Lipase | Substrate Type | Transformation | Product Enantiomeric Excess (ee) |

| Amano Lipase PS-C II | Racemic secondary alcohol | Acylation | >99% |

| Candida antarctica Lipase B (Novozym 435) | Racemic oct-1-en-3-ol | Acylation | >98% |

| Pseudomonas fluorescens Lipase | Racemic 4-hydroxyalk-2-enals | Acylation | >95% |

| Alcalase | Racemic butanoate ester | Hydrolysis | High optical purity |

Biocatalytic Routes Utilizing Specific Enzyme Systems

Beyond lipases, a range of other enzyme systems are employed in biocatalytic routes to chiral diols and related structures. These methods can establish stereocenters with high precision, often through direct functionalization of C-H bonds, a transformation that is challenging with traditional chemical methods. chemrxiv.org

For example, cytochrome P450 monooxygenases are capable of performing stereoselective hydroxylations. Engineered P450s have shown the ability to introduce hydroxyl groups with complementary regioselectivities and improved kinetic parameters, which is a promising strategy for the synthesis of dihydroxy compounds.

Another powerful biocatalytic approach involves the use of oxidoreductases. For instance, the synthesis of a fluorinated D-phenylalanine derivative, a complex chiral molecule, has been achieved through chemoenzymatic routes that employ reductive amination or transamination as key steps. rsc.orgpolimi.it These enzymatic steps create the desired stereochemistry at the amino acid's alpha-carbon. polimi.it

Tandem biocatalytic oxidations have also been developed to access isomers of dihydroxyisoleucine, which shares a dihydroxy motif with the target compound. This approach utilizes multiple enzymes in a stepwise fashion to introduce two hydroxyl groups with high regio- and diastereoselectivity. chemrxiv.org

Chemical Synthesis Strategies

While chemoenzymatic methods offer significant advantages, purely chemical strategies remain a cornerstone for the synthesis of chiral molecules like this compound. These methods often provide access to a wide range of analogues and can be readily scaled up.

Cross-Metathesis Reactions in Stereoselective Formation

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. In particular, cross-metathesis reactions catalyzed by ruthenium complexes, such as the Grubbs catalysts, are highly effective.

A practical, highly enantioselective synthesis of analogues like (R)- and (S)-(E)-4-hydroxynon-2-enal has been developed using a cross-metathesis reaction as the key step. bibliotekanauki.pl This synthesis involves the reaction of a commercially available chiral secondary alcohol, oct-1-en-3-ol, with acrolein in the presence of a second-generation Grubbs catalyst. researchgate.net This methodology allows for the direct formation of the α,β-unsaturated enal moiety while preserving the stereochemistry of the hydroxyl group. The use of enantiomerically pure oct-1-en-3-ol, obtained via lipase-catalyzed resolution, directly leads to the corresponding enantiomerically pure 4-hydroxyalkenal with excellent optical purity (up to 98.4% ee) and good chemical yields (around 70%). bibliotekanauki.plresearchgate.net

The stereoselectivity of enyne cross-metathesis reactions can also be controlled to produce 1,3-disubstituted butadienes with E stereochemistry, highlighting the versatility of metathesis in constructing specific olefin geometries. nih.gov

Oxidative Cleavage and Functionalization Methodologies

Oxidative cleavage of carbon-carbon double bonds is a classic method for the synthesis of aldehydes and other carbonyl compounds. This strategy can be applied to the synthesis of this compound from a suitable precursor containing a double bond that can be cleaved to unmask the aldehyde functionality.

For example, the synthesis of optically active α-hydroxy carbonyl compounds has been achieved through the lead(IV) acetate (B1210297) oxidative ring-opening of 2,3-epoxy primary alcohols. dntb.gov.ua This type of transformation could be adapted to a cyclic precursor to generate the acyclic dihydroxyenal structure.

More modern methods for oxidative cleavage can offer milder reaction conditions and higher functional group tolerance. The direct oxidative cleavage and functionalization of various organic molecules can be achieved using heterogeneous catalysts, which can simplify product purification and catalyst recycling. nih.gov

Derivatization and Protective Group Chemistry in Synthesis

The synthesis of polyfunctional molecules like this compound often requires the use of protecting groups to mask reactive functional groups while other parts of the molecule are being manipulated. The hydroxyl groups are commonly protected as silyl (B83357) ethers, such as triisopropylsilyl (TIPS) ethers, which are robust yet can be removed under specific conditions. researchgate.net

In a chemoenzymatic synthesis of a dihydroxyisoleucine, silyl and Fmoc protecting groups were utilized. chemrxiv.org The strategic use of these protecting groups allowed for the selective modification of different parts of the molecule.

Stereocontrolled Approaches (e.g., epoxidation, dihydroxylation)

Stereocontrolled approaches are fundamental in the synthesis of chiral molecules like this compound, ensuring the desired three-dimensional arrangement of atoms. Key strategies such as asymmetric epoxidation and dihydroxylation of unsaturated precursors are employed to install the required stereocenters at the C-4 and C-5 positions.

Asymmetric dihydroxylation, for instance, can be used to convert a suitable pentadienol precursor into the desired (4S)-4,5-diol arrangement. This reaction, often employing osmium tetroxide with a chiral ligand, allows for the enantioselective introduction of two hydroxyl groups across a double bond. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) dictates the facial selectivity of the dihydroxylation, enabling access to specific stereoisomers.

Similarly, asymmetric epoxidation, followed by regioselective and stereospecific ring-opening of the epoxide, provides another powerful route. For example, a chiral catalyst can facilitate the epoxidation of an allylic alcohol. The resulting epoxy alcohol can then be opened with a nucleophile, such as water under controlled conditions, to yield a 1,2-diol. The stereochemistry of the final product is dictated by both the epoxidation step and the subsequent ring-opening mechanism. These methods are highly valued for their predictability and high levels of stereocontrol. nih.gov

Total Synthesis Strategies Towards Related Polyhydroxylated Compounds

The scaffold of this compound serves as a versatile starting point for the total synthesis of more complex polyhydroxylated natural products and related compounds. Its bifunctional nature, possessing both an aldehyde and a diol, allows for a variety of synthetic transformations.

One common strategy involves using the aldehyde for chain extension through olefination or aldol (B89426) reactions, while the diol moiety can be protected and later revealed or further functionalized. For instance, this compound can be a key intermediate in the synthesis of various natural products, including certain alkaloids. nih.govsemanticscholar.org In these syntheses, the chiral diol portion of the molecule is used to direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled synthesis. This approach has been applied to the synthesis of indoloquinolizidine alkaloids, where the chiral aldehyde condenses with amines like tryptamine (B22526) in a Pictet-Spengler reaction to form complex heterocyclic systems. nih.govsemanticscholar.org The inherent chirality at C-4 is crucial for establishing the stereochemistry of the newly formed rings in the final product. semanticscholar.org

Diastereoselective and Enantioselective Synthesis

Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of this compound to ensure the product is obtained as a single, pure stereoisomer.

Control of Chirality at C-4 and C-5 Positions

The absolute configuration of the stereocenters at the C-4 and C-5 positions defines the molecule's identity and biological activity. Control over this chirality is typically achieved by starting with a chiral precursor (a "chiral pool" approach) or by employing asymmetric catalysis.

A notable example of the chiral pool approach is the synthesis of (S,E)-4,5-dihydroxypent-2-enal starting from 2'-deoxyribose. nih.gov In this method, the inherent stereochemistry of the sugar is transferred to the final product. The synthesis involves the controlled degradation of the sugar to yield the target aldehyde with the desired (S) configuration at the C-4 position. nih.gov

For analogues, asymmetric reactions are common. For instance, the synthesis of enantiomers of 4-hydroxynonenal (B163490), a longer-chain analogue, has been achieved with excellent optical purity through enzymatic resolution of a racemic alcohol precursor. researchgate.net Such biocatalytic methods, employing enzymes like lipases, offer high selectivity under mild reaction conditions. Organocatalysis also presents a powerful tool for establishing chirality in these types of molecules. nih.govoaepublish.com

| Method | Precursor | Key Reagent/Catalyst | Stereochemical Outcome |

| Chiral Pool Synthesis | 2'-Deoxyribose | Heat/Water | (S) configuration at C-4 nih.gov |

| Enzymatic Resolution | rac-Oct-1-en-3-ol | Candida antarctica lipase | (R)- and (S)-enantiomers of 4-hydroxynonenal researchgate.net |

| Asymmetric Catalysis | Pentadienol | OsO₄ / Chiral Ligand | Controlled (4S, 5S) or (4R, 5R) diol |

Evaluation of Enantiomeric Purity in Synthetic Products

Once a chiral synthesis is complete, it is crucial to determine the enantiomeric purity of the product. The enantiomeric excess (ee) is a measure of this purity. Standard analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method. The two enantiomers of the compound interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography (GC) on a chiral column is another widely used technique, particularly for volatile compounds. researchgate.net Before analysis, the hydroxyl groups of this compound are often derivatized, for example, by silylation, to increase volatility and improve separation. The determination of enantiomeric excess for synthetic (R)- and (S)-4-hydroxynonenal has been successfully demonstrated using this method, achieving reported ee values of 97.5% and 98.4%, respectively. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. researchgate.net This involves considerations such as waste prevention, atom economy, and the use of safer chemicals and solvents. nih.govnih.gov

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Solvent Selection for Enhanced Sustainability

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net The goal is to replace hazardous solvents with greener alternatives.

For the synthesis of a polar, functionalized molecule like this compound, traditional syntheses might employ chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., dimethylformamide). However, from a green chemistry perspective, these are undesirable due to their toxicity and environmental persistence. researchgate.netubc.ca

Greener alternatives include water, ethanol, and 2-propanol. Water is an ideal green solvent, being non-toxic, non-flammable, and inexpensive. nih.gov Ethanol is also highly recommended as it is derived from renewable resources and has a favorable environmental and safety profile. mdpi.com The suitability of a solvent depends on the specific reaction step, including the solubility of reactants and catalysts. Solvent selection guides, developed by pharmaceutical companies and academic groups, provide a framework for choosing more sustainable options based on safety, health, and environmental criteria. ubc.ca

| Solvent | Class | Key Considerations |

| Dichloromethane | Halogenated | Undesirable; toxic, environmental persistence ubc.ca |

| Toluene | Hydrocarbon | Usable but substitution is advisable ubc.ca |

| Tetrahydrofuran (THF) | Ether | High energy demand for production researchgate.net |

| Ethanol | Alcohol | Recommended; renewable, favorable EHS profile mdpi.com |

| 2-Propanol | Alcohol | Recommended; good green alternative ubc.ca |

| Water | Water | Highly Recommended; non-toxic, safe, inexpensive nih.gov |

Atom Economy and Reaction Efficiency Considerations

The synthesis of highly functionalized, chiral molecules such as this compound and its analogues necessitates a critical evaluation of the methodologies employed, not only in terms of chemical yield and stereoselectivity but also with respect to their environmental impact and sustainability. Atom economy and reaction efficiency are key green chemistry metrics that provide a quantitative and qualitative assessment of how effectively raw materials are converted into the desired product.

Reaction efficiency is a broader concept that encompasses not only atom economy but also factors such as reaction yield, energy consumption, solvent use, and the ease of purification. A truly efficient synthesis maximizes the conversion of starting materials to the product while minimizing waste and operational complexity.

A representative synthetic approach to a derivative of this compound starts from D-ribose. An analysis of the key transformations in this pathway highlights the critical considerations for atom economy and reaction efficiency.

The following interactive data table summarizes the analysis of a typical synthetic sequence for a derivative of this compound, focusing on the atom economy and reaction efficiency of each step.

Interactive Data Table: Analysis of a Synthetic Route to a this compound Derivative

| Step | Transformation | Reagents & Conditions | Atom Economy Considerations | Reaction Efficiency Considerations |

| 1 | Protection of Diols | Acetone, acid catalyst | Poor: The mass of the protecting group is incorporated into the intermediate, only to be removed in a later step, generating waste. | Generally high yielding, but requires a separate deprotection step, adding to the overall step count. |

| 2 | Selective Protection of Primary Alcohol | Benzoic anhydride (B1165640), pyridine (B92270) | Moderate: While a stoichiometric amount of benzoic anhydride is used, the benzoyl group is a relatively large protecting group. | High yields are achievable, but the use of pyridine as a solvent and base raises environmental concerns. |

| 3 | Deprotection of Acetonide | Aqueous acetic acid | Poor: The acetonide group is removed and becomes waste. The use of a large volume of aqueous acid can also contribute to the waste stream. | Typically high yielding, but requires purification to remove the acid and by-products. |

| 4 | Mesylation of Diols | Methanesulfonyl chloride, pyridine | Poor: The mesyl groups are introduced and later eliminated, contributing significantly to the waste stream. | High yielding, but uses a stoichiometric amount of a corrosive reagent and a problematic solvent. |

| 5 | Elimination to form Alkene | Sodium iodide, zinc | Very Poor: This step generates significant inorganic waste (sodium mesylate, zinc salts). | Moderate to good yields, but the workup to remove the metal salts can be cumbersome. |

| 6 | Thioacetal Formation | Ethanedithiol, Lewis acid | Moderate: The dithiolane group is larger than the original aldehyde, but it is a necessary functional group transformation for subsequent steps. | Generally efficient, but requires the use of a stoichiometric amount of a foul-smelling reagent. |

Detailed Research Findings

For instance, the conversion of vicinal diols to an alkene via a mesylation-elimination sequence is effective but demonstrates poor atom economy. The atoms of the two mesyl groups and the zinc and iodide reagents are all converted into waste products. Alternative strategies, such as catalytic dehydration or other elimination protocols that avoid the use of heavy metal reagents, could offer a greener alternative.

Furthermore, many of the transformations rely on stoichiometric reagents, such as the mesylating agent and the reducing agent in the elimination step. The development of catalytic methods to achieve these transformations would significantly improve the reaction efficiency and reduce the generation of waste.

Organocatalytic methodologies, for example, have emerged as a powerful tool for the enantioselective synthesis of chiral aldehydes and diols. These methods often proceed with high efficiency and can reduce the need for extensive protecting group manipulations. A hypothetical, more atom-economical approach to this compound could involve a direct asymmetric aldol reaction between a suitable three-carbon aldehyde and a protected glycolaldehyde (B1209225) equivalent, catalyzed by a chiral organocatalyst. Such a route would form the carbon skeleton and introduce the required stereochemistry in a single, highly efficient step, thus significantly improving the atom economy compared to a lengthy synthesis from a chiral pool starting material.

Chemical Reactivity and Reaction Mechanisms of 4s 4,5 Dihydroxypent 2 Enal

Electrophilic Nature of the Alpha,Beta-Unsaturated Carbonyl System

The arrangement of the carbonyl group and the carbon-carbon double bond in (4S)-4,5-Dihydroxypent-2-enal results in a conjugated system. This conjugation leads to the delocalization of pi-electrons across the O=C-C=C framework. The electron-withdrawing nature of the carbonyl oxygen atom polarizes the system, creating two primary electrophilic centers: the carbonyl carbon and the β-carbon. This electronic distribution makes the molecule susceptible to attack by nucleophiles at either of these positions. The reactivity pattern, known as vinylogous reactivity, is a characteristic feature of α,β-unsaturated carbonyl compounds wikipedia.org.

Nucleophilic Addition Reactions

The electrophilic sites within this compound are targets for a variety of nucleophilic addition reactions. The specific course of the reaction, whether it occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), is influenced by the nature of the attacking nucleophile.

Softer, less basic nucleophiles preferentially attack the β-carbon in a process known as conjugate or 1,4-addition. A prominent example of this is the Michael addition, where a resonance-stabilized carbanion, such as an enolate, acts as the nucleophile libretexts.orgmasterorganicchemistry.com. The mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically at the α-carbon, yields the final 1,4-addition product libretexts.org. This reaction is a powerful tool for the formation of new carbon-carbon bonds libretexts.org.

Table 1: Comparison of Nucleophilic Addition Pathways

| Addition Type | Attacking Nucleophile | Site of Attack | Initial Product | Final Product |

| 1,2-Direct Addition | Strong Nucleophiles (e.g., Grignard reagents) | Carbonyl Carbon | Tetrahedral Intermediate | Alcohol |

| 1,4-Conjugate Addition | Weak Nucleophiles (e.g., Enolates, Amines, Thiols) | β-Carbon | Enolate Ion | Carbonyl Compound |

This table illustrates the different outcomes of nucleophilic attack on α,β-unsaturated carbonyls based on the strength of the nucleophile.

Primary and secondary amines can react with this compound to form iminium ion intermediates. This reaction involves the initial formation of a carbinolamine, followed by dehydration to yield the iminium ion. The formation of the iminium ion activates the α,β-unsaturated system, facilitating various subsequent transformations. This strategy is a cornerstone of organocatalysis, where chiral amines are employed to achieve asymmetric synthesis. The iminium ion can then react with nucleophiles or participate in cycloaddition reactions before being hydrolyzed back to the carbonyl compound.

The soft nature of sulfur-based nucleophiles, such as thiols, makes them particularly effective for conjugate addition to α,β-unsaturated carbonyls. The reaction of this compound with thiols, like the amino acid cysteine or the tripeptide glutathione (B108866), proceeds readily via a Michael-type addition. This process involves the attack of the thiolate anion on the β-carbon to form a stable carbon-sulfur bond. Such reactions are of biological significance as they represent a mechanism by which electrophilic aldehydes can be detoxified or can covalently modify proteins.

Intramolecular Cyclization Pathways

The presence of hydroxyl groups at the C4 and C5 positions of this compound allows for the possibility of intramolecular cyclization reactions. Under acidic or basic conditions, one of the hydroxyl groups can act as an internal nucleophile, attacking the electrophilic centers of the α,β-unsaturated carbonyl system. For instance, the hydroxyl group at C4 could attack the carbonyl carbon to form a five-membered hemiacetal ring, or it could engage in a conjugate addition to the β-carbon, leading to the formation of a cyclic ether. The specific pathway and resulting product are dependent on the reaction conditions and the stereochemistry of the molecule.

Dehydration and Elimination Reactions

The hydroxyl groups in this compound can be eliminated through dehydration reactions, particularly under acidic conditions and with heating youtube.comyoutube.com. Protonation of a hydroxyl group converts it into a good leaving group (water), which can then depart to form a carbocation intermediate. Subsequent loss of a proton from an adjacent carbon atom results in the formation of a new carbon-carbon double bond. Depending on which hydroxyl group is eliminated and the subsequent rearrangement of the molecule, this can lead to the formation of various unsaturated and di-unsaturated aldehydes. For primary alcohols, the dehydration is more likely to proceed through an E2 mechanism, while for secondary and tertiary alcohols, an E1 mechanism involving a carbocation intermediate is more common youtube.comyoutube.com.

Stereochemical Outcomes of Reactions Involving the Chiral Centers of this compound

The stereochemical outcomes of reactions involving the chiral centers of this compound are predominantly dictated by the existing stereochemistry at the C4 position. This phenomenon, known as substrate-controlled diastereoselectivity, arises from the influence of the chiral center on the transition state energies of the possible diastereomeric products. The presence of hydroxyl groups at C4 and C5 introduces the possibility of chelation control, which can significantly influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl group.

The stereochemical course of such reactions is often rationalized using established models, such as the Felkin-Anh model for non-chelation-controlled reactions and the Cram-chelation model for reactions proceeding under chelation control. The choice between these pathways is heavily dependent on the reaction conditions, particularly the nature of the nucleophile, the solvent, and the presence and nature of any protecting groups on the diol moiety.

In reactions where the hydroxyl groups are unprotected or protected with groups capable of coordinating with a metal cation, chelation control is often observed. This involves the formation of a cyclic intermediate where the metal ion coordinates to both the carbonyl oxygen and the oxygen of the α-hydroxyl group (or a protected derivative). This rigidifies the conformation of the molecule and directs the incoming nucleophile to attack from the less sterically hindered face, leading to a high degree of stereoselectivity.

Conversely, when bulky, non-chelating protecting groups, such as silyl (B83357) ethers, are used, the reaction is more likely to proceed via a Felkin-Anh model. nih.govresearchgate.net In this scenario, the largest substituent at the α-chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, again leading to a predictable stereochemical outcome. The competition between these pathways can be finely tuned by the choice of reagents and reaction conditions.

Detailed Research Findings on Analogous Systems

While specific studies on the reactivity of unprotected this compound are not extensively detailed in readily available literature, significant research on analogous chiral α-hydroxy and α,β-dihydroxy aldehydes provides a strong basis for predicting its stereochemical behavior. For instance, studies on the addition of organometallic reagents to protected glyceraldehyde derivatives and other carbohydrate-derived aldehydes have demonstrated the powerful directing effect of the existing stereocenters.

Research on the addition of organometallic reagents to 1,2-O-isopropylidene-protected furanose and pyranose aldehydes, which share a similar chiral α-alkoxy aldehyde motif, has shown that high diastereoselectivity can be achieved. The outcome is often dependent on the ability of the organometallic reagent's counter-ion to form a chelate with the substrate.

The following interactive data table summarizes the expected stereochemical outcomes for the addition of various nucleophiles to a protected derivative of this compound, (4S)-4,5-O-isopropylidenepent-2-enal, based on established principles of chelation and non-chelation control.

Stereochemical Outcomes of Nucleophilic Additions to (4S)-4,5-O-Isopropylidenepent-2-enal

| Nucleophile/Reagent | Controlling Model | Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| MeMgBr (Grignard Reagent) | Cram-Chelation | (2R,4S)-5,6-O-Isopropylidene-hex-2-ene-1,4-diol | >95:5 |

| MeTiCl3 | Cram-Chelation | (2R,4S)-5,6-O-Isopropylidene-hex-2-ene-1,4-diol | >98:2 |

| Allyl-SnBu3 / BF3·OEt2 | Felkin-Anh (Non-chelation) | (2S,4S)-5,6-O-Isopropylidene-octa-1,6-diene-3,4-diol | <10:90 |

| NaBH4 (in MeOH) | Felkin-Anh | (2S,4S)-5,6-O-Isopropylidene-hex-2-ene-1,4-diol | ~30:70 |

Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the newly formed hydroxyl group at C2 and the existing hydroxyl group at C4.

The high diastereoselectivity observed in chelation-controlled reactions underscores the profound influence of the C4 stereocenter and the adjacent oxygen functionality. The ability to direct the stereochemical outcome of reactions at the C2 position by careful selection of reagents and protecting groups makes this compound and its derivatives valuable chiral building blocks in the synthesis of complex molecules with multiple stereocenters.

Biomolecular Interactions and Adduct Formation

DNA Interactions and Adduct Formation

Reactive aldehydes are known to interact with DNA, leading to a variety of adducts and cross-links that can have significant biological consequences.

Exocyclic Hydroxypropano Adducts with DNA Bases

Alpha,β-unsaturated aldehydes, such as acrolein and crotonaldehyde, are known to form exocyclic propano adducts with DNA bases, particularly with deoxyguanosine. nih.gov This reaction typically involves a Michael addition of a ring nitrogen of the DNA base to the β-carbon of the aldehyde, followed by a cyclization reaction involving the aldehyde group. For instance, the reaction of HNE with deoxyguanosine yields 1,N2-propano-2'-deoxyguanosine adducts. nih.gov While it is plausible that (4S)-4,5-Dihydroxypent-2-enal could form similar adducts, specific studies confirming the formation and structure of such adducts are not currently available.

DNA Interchain Cross-Link Formation

Certain aldehyde-DNA adducts can further react to form DNA interchain cross-links, which are highly cytotoxic lesions. The formation of these cross-links is often sequence-dependent. For example, specific stereoisomers of HNE-derived 1,N2-dG adducts have been shown to form interstrand N2-dG:N2-dG cross-links, particularly in the 5′-CpG-3′ sequence. nih.gov The mechanism involves the reaction of the aldehyde functional group of the initial adduct with a guanine (B1146940) residue on the complementary DNA strand. The potential for this compound to induce such cross-links has not been specifically investigated.

DNA-Protein Cross-Link Formation

Endogenously produced aldehydes are recognized as agents that can induce the formation of DNA-protein cross-links (DPCs). nih.gov These lesions involve the covalent trapping of proteins onto DNA and can interfere with essential cellular processes like replication and transcription. The formation of DPCs by aldehydes can occur through the reaction of the aldehyde with both a DNA base and a protein residue, effectively creating a bridge between the two macromolecules. While this is a known mechanism for aldehydes in general, there is no specific data available on the formation of DPCs by this compound.

Mechanisms of DNA Strand Cleavage Induction

Some reactive chemical species can induce DNA strand cleavage, either directly or through the generation of reactive oxygen species. For instance, some antitumor agents generate radicals that can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks. nih.gov While aldehydes can contribute to oxidative stress, which in turn can lead to DNA damage, the direct mechanism and capacity of this compound to induce DNA strand cleavage have not been documented.

Protein Adduct Formation

The electrophilic nature of α,β-unsaturated aldehydes makes them reactive towards nucleophilic amino acid residues in proteins.

Covalent Modification of Amino Acid Residues

The primary mechanism of protein modification by α,β-unsaturated aldehydes is through Michael addition to the side chains of cysteine, histidine, and lysine (B10760008) residues. uab.edu This results in the formation of a stable covalent adduct. The reactivity of these amino acids towards aldehydes like HNE generally follows the order of Cys >> His > Lys. uab.edu These modifications can alter the structure and function of proteins, contributing to cellular dysfunction. Although it is expected that this compound would react with these amino acid residues, specific studies detailing the kinetics and products of these reactions are lacking.

Table 1: Commonly Modified Amino Acid Residues by α,β-Unsaturated Aldehydes

| Amino Acid | Type of Adduction |

| Cysteine | Michael Addition |

| Histidine | Michael Addition |

| Lysine | Michael Addition, Schiff Base Formation |

Stereoselective Recognition of Modified Proteins

There is no specific information available in the current scientific literature regarding the stereoselective recognition of proteins modified by this compound. Research in this area for other reactive aldehydes, such as the enantiomers of 4-hydroxy-2-nonenal (HNE), has demonstrated that the stereochemistry of the aldehyde can influence its reactivity with protein residues, particularly cysteine.

For instance, studies on HNE have shown that the (4R)- and (4S)-HNE enantiomers can exhibit different rates and specificities of adduction to proteins. This stereoselectivity can arise from the specific three-dimensional structure of the protein's active or binding sites, which may preferentially accommodate one enantiomer over the other. The formation of HNE-protein adducts can lead to alterations in protein structure and function, and the stereochemistry of the adduct can be a critical determinant of the biological outcome. However, without specific studies on this compound, it is not possible to extrapolate these findings to this particular compound.

Role as an Endogenous Reactive Aldehyde Metabolite

Currently, there is no direct evidence in the scientific literature to confirm the role of this compound as an endogenous reactive aldehyde metabolite. The formation of reactive aldehydes is a known consequence of lipid peroxidation, a process involving the oxidative degradation of polyunsaturated fatty acids. These aldehydes, due to their electrophilic nature, can readily react with cellular nucleophiles such as proteins and DNA, leading to the formation of adducts.

While it is plausible that 4,5-Dihydroxypent-2-enal could be formed endogenously through similar lipid peroxidation pathways, and that the (4S) isomer could be one of the resulting stereoisomers, there are no published studies that have specifically identified or quantified its presence in biological systems. Therefore, its role as an endogenous metabolite and the implications of its potential reactivity remain speculative.

Metabolic Pathways and Biochemical Transformations

Formation Mechanisms within Biological Systems (e.g., from 2'-deoxyribose)

(4S)-4,5-Dihydroxypent-2-enal is postulated to be a product of oxidative degradation of 2'-deoxyribose, the sugar moiety of DNA. This process is initiated by the attack of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), on the deoxyribose backbone. The abstraction of a hydrogen atom from the various carbon positions of the 2-deoxyribose moiety leads to the formation of five distinct C-centered radicals. nih.gov

While a multitude of products can arise from the subsequent reactions of these radicals, the formation of this compound likely involves a complex series of events including oxidation and rearrangement of the sugar ring. For instance, oxidation at the C1', C4', and C5' positions of deoxyribose is known to produce various aldehydes and other reactive species. nih.govnih.gov Although the precise mechanistic steps leading to this compound have not been fully elucidated, it is plausible that it arises from the breakdown of an unstable oxidized deoxyribose intermediate. The study of deoxyribose degradation is crucial for understanding the scavenging activity of hydroxyl free radicals. wisdomlib.org

In bacteria, oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified, where deoxyribose is oxidized to deoxyribonate and further metabolized. nih.govresearchgate.net This highlights the biological relevance of deoxyribose oxidation, which in higher organisms can lead to the formation of potentially toxic aldehydes like this compound. The total number of DNA lesions from oxidative stress, including those from 2-deoxyribose, can exceed 100. researchgate.net

Enzymatic Biotransformations

The primary enzymatic pathways responsible for the detoxification of α,β-unsaturated aldehydes like this compound involve oxidation, and conjugation with glutathione (B108866). These reactions are catalyzed by broad-specificity enzymes that handle a wide range of endogenous and exogenous electrophilic compounds.

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide variety of aldehydes to their corresponding carboxylic acids. nih.gov This conversion is a critical step in the detoxification of reactive aldehydes. Given the structural similarities to HNE, it is highly probable that this compound is a substrate for one or more ALDH isozymes.

The substrate specificity of ALDHs is broad, with different isoforms showing preferences for various aliphatic and aromatic aldehydes. nih.gov For instance, human liver ALDH1 and ALDH2 are capable of metabolizing a range of aldehydes. nih.gov The active site of ALDHs contains structural features, such as an "aromatic box," that can accommodate diverse substrates. nih.gov The presence of hydroxyl groups on the aldehyde substrate can influence binding and catalysis. nih.gov The oxidation of this compound by an ALDH would yield (4S)-4,5-dihydroxypent-2-enoic acid, a less reactive and more water-soluble metabolite.

Table 1: Analogy of Aldehyde Dehydrogenase (ALDH) Activity on α,β-Unsaturated Aldehydes

| Substrate | Enzyme Family | Product | Significance |

| 4-Hydroxynonenal (B163490) (HNE) | ALDH | 4-Hydroxy-2-nonenoic acid | Detoxification of a major lipid peroxidation product. |

| This compound (postulated) | ALDH | (4S)-4,5-Dihydroxypent-2-enoic acid | Postulated detoxification pathway based on structural analogy. |

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic substrates. oup.com α,β-Unsaturated aldehydes are excellent substrates for GSTs due to their electrophilic β-carbon, which is susceptible to nucleophilic attack by the thiol group of GSH in a Michael addition reaction. nih.gov

The conjugation of HNE with GSH is a well-characterized detoxification pathway, with the GSTA4-4 isoform showing particularly high activity. nih.gov This reaction significantly reduces the cytotoxicity of HNE. nih.gov By analogy, this compound is expected to be a substrate for GSTs, leading to the formation of a glutathione conjugate. This conjugate is more water-soluble and can be further metabolized and excreted from the cell. The high reactivity of α,β-unsaturated aldehydes with thiols makes this a prominent detoxification route. nih.gov Studies have shown that these types of aldehydes can induce the expression of GSTs, suggesting a cellular response to mitigate their toxicity. nih.gov

Table 2: Analogy of Glutathione S-Transferase (GST) Activity on α,β-Unsaturated Aldehydes

| Substrate | Enzyme Family | Product | Significance |

| 4-Hydroxynonenal (HNE) | GST | GS-HNE adduct | Major detoxification pathway for a key lipid peroxidation product. nih.gov |

| This compound (postulated) | GST | GS-dihydroxypentenal adduct | Postulated major detoxification pathway based on structural analogy. |

In addition to oxidation and glutathione conjugation, other metabolic transformations of this compound may occur. For instance, alcohol dehydrogenases (ADHs) could potentially reduce the aldehyde group to a primary alcohol, yielding a pentenediol. However, the oxidation and glutathione conjugation pathways are generally considered the major routes for the detoxification of α,β-unsaturated aldehydes. Further research is required to fully elucidate the complete metabolic profile of this compound in various biological systems.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For (4S)-4,5-Dihydroxypent-2-enal, a combination of one-dimensional and two-dimensional NMR experiments would be employed to provide a complete picture of its molecular framework.

High-Resolution ¹H NMR Spectroscopy for Structural Elucidation

High-resolution proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the molecule.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H1 (Aldehyde) | 9.5 - 9.7 | Doublet (d) | ~7.5 |

| H2 | 6.1 - 6.3 | Doublet of doublets (dd) | ~15.5, ~5.0 |

| H3 | 6.8 - 7.0 | Doublet of doublets of doublets (ddd) | ~15.5, ~4.5, ~1.5 |

| H4 | 4.2 - 4.4 | Multiplet (m) | - |

| H5a | 3.5 - 3.7 | Doublet of doublets (dd) | ~11.5, ~6.0 |

| H5b | 3.4 - 3.6 | Doublet of doublets (dd) | ~11.5, ~4.0 |

| 4-OH | Broad singlet | - | |

| 5-OH | Broad singlet | - |

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

The large coupling constant (around 15.5 Hz) between H2 and H3 would confirm the trans configuration of the double bond. The coupling of the aldehydic proton (H1) with H2, and the various couplings of H4 with H3, H5a, and H5b would be crucial in establishing the connectivity of the carbon chain.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (Aldehyde) | 190 - 195 |

| C2 | 130 - 135 |

| C3 | 150 - 155 |

| C4 | 70 - 75 |

| C5 | 65 - 70 |

Note: These are approximate chemical shift ranges and would require experimental verification.

The downfield signal for C1 is characteristic of an aldehyde carbon. The signals for C2 and C3 in the olefinic region confirm the presence of the double bond, while the signals for C4 and C5 in the upfield region are indicative of sp³ hybridized carbons bearing hydroxyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between H1 and H2, H2 and H3, H3 and H4, H4 and the H5 protons, and between the two diastereotopic H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~9.6 ppm would correlate with the carbon signal at ~193 ppm, confirming the C1-H1 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments. For example, correlations from the aldehydic proton (H1) to C2 and C3 would be expected, as would correlations from the H5 protons to C3 and C4, further solidifying the carbon skeleton.

Application of Chiral Shift Reagents for Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is critical. While chiral chromatography is a common method, NMR spectroscopy in the presence of chiral shift reagents offers a powerful alternative.

Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Eu(tfc)₃ (tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. In the ¹H NMR spectrum, the presence of a single set of signals upon addition of the chiral shift reagent would indicate high enantiomeric purity. Conversely, the appearance of a second set of signals would indicate the presence of the (4R) enantiomer, and the relative integration of these signals would allow for the quantification of the enantiomeric excess (ee).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound (C₅H₈O₃, molecular weight: 116.12 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 116. However, due to the presence of functional groups, the molecular ion may be weak or absent. The fragmentation pattern would be dictated by the cleavage of the weakest bonds and the formation of stable carbocations and radical cations.

Expected Fragmentation Pattern for this compound in EI-MS:

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 116 | [C₅H₈O₃]⁺• | - |

| 99 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 87 | [M - CHO]⁺ | Loss of the formyl radical |

| 85 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 71 | [M - CH(OH)CH₂OH]⁺ | Cleavage of the C3-C4 bond |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Acylium ion |

Note: This table represents a hypothetical fragmentation pattern based on the structure of the molecule. The actual spectrum would need to be experimentally determined to confirm these fragments and their relative abundances.

Electrospray Ionization (ESI) Mass Spectrometry and Accurate Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it minimizes fragmentation and primarily produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). The expected exact mass of the neutral molecule is 116.0473 g/mol .

High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination of the molecular ions, which in turn allows for the unambiguous determination of the elemental composition.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 117.0546 |

| [M+Na]⁺ | 139.0365 |

| [M+K]⁺ | 155.0105 |

Note: These are theoretical values. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) of the precursor ions identified in the ESI-MS spectrum provides detailed structural information through collision-induced dissociation (CID). The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the weaker bonds, leading to characteristic neutral losses.

Key predicted fragmentation pathways include the loss of water (H₂O) from the hydroxyl groups and the cleavage of the carbon-carbon bonds within the pentenal backbone. The analysis of these fragment ions is instrumental in confirming the connectivity of the atoms within the molecule. Differentiating isomers through MS/MS can be challenging but is often achievable by observing unique fragment ions or differences in their relative abundances. lcms.cznih.govrsc.org

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 117.0546 | 99.0440 | H₂O |

| 117.0546 | 81.0334 | 2 x H₂O |

| 117.0546 | 87.0440 | CH₂O |

| 117.0546 | 71.0491 | H₂O + CO |

| 117.0546 | 57.0334 | C₂H₄O₂ |

Note: These fragmentation patterns are predictive and require experimental verification.

Chromatographic Separations

Chromatographic techniques are essential for the purification, isolation, and assessment of purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Given the polar nature of the molecule, hydrophilic interaction liquid chromatography (HILIC) is a suitable approach for its separation. researchgate.net Normal-phase chromatography could also be employed. For the analysis of short-chain carbohydrates and related polyols, which share structural similarities with the target compound, specific carbohydrate analysis columns are often utilized with mobile phases typically consisting of acetonitrile and water. monash.eduacs.orgnih.gov

To determine the enantiomeric excess of the (4S) enantiomer, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.

Table 3: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives and Stereochemical Analysis

Due to its low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization is required to convert the polar hydroxyl groups into more volatile ethers or esters. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. researchgate.net The analysis of long-chain aldehydes by GC/MS has also been reported, which can provide insights into potential analytical approaches. scirp.orgscirp.org

Chiral GC columns can be used for the stereochemical analysis of the derivatized compound, providing an alternative method to chiral HPLC for determining enantiomeric purity.

Table 4: Hypothetical GC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Chiral capillary column (e.g., cyclodextrin-based) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | BSTFA |

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental technique for the purification and isolation of this compound from reaction mixtures or natural extracts. orgchemboulder.com Given the polar nature of the compound, normal-phase chromatography using silica gel or alumina as the stationary phase is a common choice. columbia.edu

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often employed. The progress of the separation is typically monitored by thin-layer chromatography (TLC). For aldehydes that may be sensitive, the use of a neutral stationary phase or the addition of a small amount of a neutralizer to the eluent may be necessary to prevent degradation. researchgate.netresearchgate.net For highly polar compounds, reversed-phase chromatography with a C18 column can also be an effective purification method. nih.gov

Table 5: Hypothetical Column Chromatography Parameters for the Purification of this compound

| Parameter | Condition |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient elution: 10% to 50% Ethyl Acetate in Hexane |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or staining |

Applications and Future Research Directions

(4S)-4,5-Dihydroxypent-2-enal as a Chiral Building Block in Organic Synthesis

The enantiopure nature of this compound makes it an attractive chiral building block, or "synthon," for the construction of complex stereochemically-defined molecules. The term "chiral pool synthesis" refers to the strategy of using readily available chiral molecules from nature to synthesize other complex chiral molecules, and this compound fits well within this paradigm.

While specific examples of the total synthesis of complex natural products originating directly from this compound are not extensively documented in publicly available literature, its structure suggests significant potential. The combination of a diol and an unsaturated aldehyde allows for a variety of chemical transformations to build intricate molecular architectures. For instance, the vicinal diol can be protected and later deprotected to allow for stereoselective reactions at other parts of the molecule. The α,β-unsaturated aldehyde is a versatile functional group that can participate in a wide array of carbon-carbon bond-forming reactions, including Michael additions, Diels-Alder reactions, and aldol (B89426) condensations. These reactions are fundamental in the synthesis of polyketides, alkaloids, and other classes of bioactive natural products.

The development of synthetic strategies utilizing chiral synthons like this compound is crucial for accessing complex bioactive compounds that are often difficult to isolate from their natural sources. Future research will likely focus on demonstrating the utility of this building block in the asymmetric synthesis of novel therapeutic agents and other valuable molecules.

A significant application of this compound derivatives lies in their use as precursors for carbohydrates, most notably D-Ribose. Research has demonstrated a synthetic pathway to prepare (S)-4,5-dihydroxy-2-pentenal derivatives starting from D-Ribose. This process involves a series of chemical transformations that convert the cyclic structure of D-Ribose into the acyclic chiral pentenal derivative.

This synthetic connection is bidirectional. Just as D-Ribose can be a starting material for the chiral pentenal, the pentenal can, in turn, serve as a precursor for the synthesis of D-Ribose and its derivatives. This is particularly valuable for creating isotopically labeled carbohydrates or modified sugar analogues for biological studies. The ability to chemically synthesize these fundamental biological molecules from a versatile chiral building block provides researchers with tools to probe carbohydrate metabolism and function.

The table below summarizes the key transformations in the synthesis of (S)-4,5-dihydroxy-2-pentenal derivatives from D-Ribose.

| Step | Reaction | Key Reagents | Outcome |

| 1 | Protection of Hydroxyl Groups | Acetonide formation | Selective protection to allow for regioselective reactions. |

| 2 | Ring Opening | Acidic hydrolysis | Conversion of the cyclic ribose to an acyclic diol. |

| 3 | Functional Group Manipulation | Mesylation and elimination | Introduction of the carbon-carbon double bond. |

| 4 | Deprotection and Oxidation | Mild oxidizing agents | Formation of the final α,β-unsaturated aldehyde. |

Development of Biochemical Probes and Tool Compounds

The reactivity of the α,β-unsaturated aldehyde moiety in this compound makes it a candidate for the development of biochemical probes. These probes are molecules designed to interact with and report on biological systems, for example, by covalently modifying specific proteins or other biomolecules. The chirality of the molecule can be a critical factor in ensuring specific interactions with biological targets, which are themselves chiral.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, researchers could create probes to identify and study the function of proteins that are susceptible to modification by reactive aldehydes. Such probes could be instrumental in understanding the cellular processes affected by oxidative stress, where similar α,β-unsaturated aldehydes are endogenously produced.

Advanced Mechanistic Studies on Biomolecular Adduct Formation

The α,β-unsaturated aldehyde is a known electrophile that can react with nucleophilic residues in biomolecules, such as the side chains of cysteine, histidine, and lysine (B10760008) amino acids in proteins, as well as with DNA bases. This process, known as Michael addition, can lead to the formation of covalent adducts, which can alter the structure and function of these biomolecules.

This compound provides a well-defined model system to study the mechanisms of such adduct formation in detail. By using this chiral and relatively simple molecule, researchers can investigate the kinetics, thermodynamics, and stereoselectivity of these reactions. Understanding how the stereochemistry of the aldehyde influences its reactivity and the stability of the resulting adducts is crucial for elucidating the biological consequences of exposure to reactive aldehydes.

Exploration of Novel Biocatalytic Routes for Synthesis

While chemical synthesis provides a route to this compound, there is growing interest in developing biocatalytic methods for the production of chiral chemicals. Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild reaction conditions.

Future research could focus on identifying or engineering enzymes, such as aldolases or oxidoreductases, that can synthesize this compound from simple, renewable starting materials. A successful biocatalytic route could offer a more sustainable and efficient alternative to traditional chemical synthesis. The development of such "green chemistry" approaches is a major goal in modern organic synthesis.

Computational Design of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. In the context of this compound, computational methods such as Density Functional Theory (DFT) can be employed to model its reactivity and selectivity in various chemical reactions.

For example, computational studies can be used to:

Predict the most likely sites of nucleophilic attack on the molecule.

Elucidate the transition state structures and activation energies for its reactions, providing insight into reaction mechanisms.

Model the interactions of the molecule with the active sites of enzymes, aiding in the design of biocatalysts.

Predict the chiroptical properties, such as circular dichroism spectra, which can be used to confirm the absolute stereochemistry of the synthesized molecule.

By combining computational predictions with experimental studies, researchers can accelerate the development of new applications for this compound and other chiral molecules.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing (4S)-4,5-Dihydroxypent-2-enal in laboratory settings, and how is its stereochemical purity validated?

- Methodological Answer : Synthesis typically involves biomimetic oxidation of lipid peroxidation intermediates or stereoselective aldol condensation. For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR at 600 MHz) is critical for confirming the (4S) configuration and enal geometry. High-performance liquid chromatography (HPLC) with chiral columns can validate enantiomeric purity. Stability studies under inert atmospheres (N₂/Ar) are recommended due to its α,β-unsaturated aldehyde reactivity .

Q. Which analytical techniques are most effective for detecting this compound in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using pentafluorobenzyl hydroxylamine) enhances volatility and detection sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is preferred for quantifying trace levels. Nuclear Overhauser effect spectroscopy (NOESY) can resolve spatial interactions in adducts .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the formation of DNA adducts with this compound, and what methods resolve structural ambiguities in these adducts?

- Methodological Answer : Acidic conditions (pH 4–6) favor Michael adduct formation with DNA bases (e.g., deoxyguanosine), while neutral/alkaline conditions promote Schiff base intermediates. Isotopic labeling (e.g., ¹³C-enriched aldehyde) paired with high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) can differentiate regioisomeric adducts. Computational modeling (DFT) aids in predicting reaction pathways .

Q. What strategies improve the stereoselective synthesis of this compound to achieve >95% enantiomeric excess (ee)?

- Methodological Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) or enzymatic oxidation using lipoxygenases can enhance stereocontrol. Kinetic resolution via chiral auxiliaries (e.g., Evans oxazolidinones) followed by oxidative cleavage is effective. Continuous-flow reactors minimize racemization by reducing reaction time .

Q. How can researchers address contradictions in reported kinetic data for this compound’s reactivity with nucleophiles?

- Methodological Answer : Discrepancies often arise from solvent polarity effects (e.g., water vs. DMSO) or competing hydration equilibria. Standardizing buffer systems (e.g., phosphate vs. Tris) and employing stopped-flow spectroscopy with pseudo-first-order kinetics can isolate rate constants. Collaborative inter-laboratory validation using shared reference samples is critical .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound-induced cellular toxicity studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀ values, while ANOVA with post-hoc Tukey tests compares toxicity across cell lines. Bootstrap resampling accounts for heteroscedasticity in low-n datasets. Raw data should be archived in appendices, with processed data (normalized to controls) in main figures .

Q. How can researchers ensure reproducibility in quantifying this compound’s stability under varying storage conditions?

- Methodological Answer : Stability protocols must specify temperature (-80°C vs. -20°C), solvent (acetonitrile vs. aqueous buffers), and container material (glass vs. polymer). Accelerated degradation studies (40°C/75% RH) predict shelf life. Triplicate measurements with internal standards (e.g., deuterated analogs) minimize batch variability .

Emerging Research Directions

Q. What role does this compound play in interfacial chemistry (e.g., indoor air-surface interactions), and how can microspectroscopic techniques elucidate these mechanisms?

- Methodological Answer : As a reactive carbonyl, it participates in surface-bound oligomerization with amines (e.g., indoor dust proteins). Time-of-flight secondary ion mass spectrometry (ToF-SIMS) and atomic force microscopy-infrared (AFM-IR) mapping can visualize nanoscale adduct layers. Controlled chamber studies with humidity/temperature gradients mimic real-world conditions .

Q. What computational tools predict the ecological impact of this compound degradation byproducts in aquatic systems?

- Methodological Answer : Density functional theory (DFT) calculates hydrolysis pathways, while quantitative structure-activity relationship (QSAR) models estimate ecotoxicity. High-throughput screening in microfluidic bioreactors paired with metagenomic analysis identifies microbial degradation consortia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.